tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a dihydroimidazo[1,2-a]pyrazine core substituted with a methyl group at position 3 and a tert-butoxycarbonyl (BOC) protecting group at position 7. This compound serves as a key intermediate in medicinal chemistry, particularly for antimalarial drug development, due to its structural versatility for further derivatization .
Properties
IUPAC Name |
tert-butyl 3-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-13-10-8-14(5-6-15(9)10)11(16)17-12(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWJJZSRAHOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286754-24-2 | |
| Record name | tert-butyl 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrazine with a suitable imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The tert-butyl carboxylate backbone is common among analogs, but substituents at position 3 significantly influence properties:
Key Observations :
- Halogenated Derivatives : Bromo and iodo analogs (e.g., ) are pivotal in Suzuki-Miyaura couplings, enabling the introduction of aryl/heteroaryl groups for drug discovery. Bromo-substituted variants show higher synthetic utility due to balanced reactivity and stability .
- Hydroxymethyl Derivative : The hydroxymethyl group enhances aqueous solubility, making it advantageous for in vivo studies, though it necessitates stringent storage conditions (2–8°C) .
Biological Activity
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a synthetic organic compound characterized by its unique imidazo[1,2-a]pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 237.30 g/mol
- SMILES Notation : CC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
Biological Activity
Research indicates that compounds with imidazo[1,2-a]pyrazine structures often exhibit significant biological activities. The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The structural features of the compound may enhance its interaction with biological targets such as enzymes or receptors involved in cancer pathways, indicating potential anticancer activity.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes, which could be relevant for therapeutic strategies targeting metabolic diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common approaches include:
- Condensation Reactions : Utilizing appropriate starting materials to form the imidazo[1,2-a]pyrazine framework through condensation reactions.
- Functional Group Modifications : Modifying existing compounds to introduce the tert-butyl and methyl groups essential for biological activity.
Case Studies
Several studies have focused on the biological activity of similar compounds within the imidazo[1,2-a]pyrazine family. Below are summarized findings from relevant research:
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity with biological targets. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics and affinities.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
